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Core Principle: BRD3 as an Epigenetic Reader
Bromodomain-containing protein 3 (BRD3) is a key player in the regulation of gene

transcription, acting as an epigenetic "reader."[1][2] It belongs to the Bromodomain and Extra-

Terminal domain (BET) family of proteins, which also includes BRD2, BRD4, and the testis-

specific BRDT.[3][4] The primary function of BRD3 in transcription is to recognize and bind to

acetylated lysine residues on histone tails and other proteins.[1][2] This interaction serves as a

crucial link between the epigenetic state of chromatin and the transcriptional machinery,

ultimately influencing gene expression.

The structure of BRD3 features two tandem N-terminal bromodomains (BD1 and BD2) and a

C-terminal Extra-Terminal (ET) domain.[3] The bromodomains are responsible for recognizing

and binding to acetylated lysines, while the ET domain mediates interactions with a variety of

other proteins, including chromatin remodelers and transcription factors.[5][6]

Mechanism of Action in Gene Transcription
BRD3's role in gene transcription is multifaceted, involving the recruitment of transcriptional

machinery and the facilitation of transcriptional elongation.

1. Recognition of Acetylated Lysines:
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BRD3's bromodomains exhibit binding affinity for acetylated lysine residues on histones,

particularly on histones H3 and H4.[7] This binding is a critical first step in BRD3-mediated

transcriptional regulation. By recognizing these epigenetic marks, which are generally

associated with active chromatin, BRD3 is recruited to specific genomic loci.[8]

2. Recruitment of Transcriptional Machinery:

Upon binding to acetylated chromatin, BRD3 acts as a scaffold, recruiting various components

of the transcriptional apparatus to gene promoters and enhancers. This includes transcription

factors and co-activators.[2] For instance, BRD3 has been shown to interact with the

hematopoietic transcription factor GATA1 in an acetylation-dependent manner, promoting

GATA1's occupancy at its target genes.[1][9]

3. Facilitation of Transcriptional Elongation:

BRD3 also plays a significant role in the elongation phase of transcription. It can associate with

the positive transcription elongation factor b (P-TEFb) complex, which is essential for releasing

paused RNA Polymerase II (Pol II) and promoting productive elongation.[10] By recruiting P-

TEFb to gene bodies, BRD3 helps to ensure the efficient transcription of target genes.

Furthermore, both BRD2 and BRD3 have been demonstrated to facilitate the passage of Pol II

through nucleosomal templates in vitro, a process dependent on histone acetylation.[7]

Signaling Pathways and Interactions
BRD3 is involved in several key signaling pathways and interacts with a multitude of proteins to

exert its regulatory effects on gene transcription.

Interaction with GATA1 in Erythroid Differentiation
A well-characterized pathway involves the interaction of BRD3 with the transcription factor

GATA1, which is crucial for erythroid (red blood cell) development. Acetylation of GATA1 is

required for its stable association with chromatin, and BRD3, through its first bromodomain

(BD1), specifically recognizes and binds to acetylated GATA1.[1][11] This interaction stabilizes

GATA1 on the chromatin, allowing it to regulate the expression of genes essential for

erythropoiesis.[1]
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Caption: GATA1-BRD3 signaling pathway.

Role in NUT Midline Carcinoma
BRD3 is also implicated in the pathogenesis of NUT midline carcinoma (NMC), a rare and

aggressive form of cancer.[4][12] In a subset of NMC cases, a chromosomal translocation

results in the fusion of the BRD3 gene with the NUTM1 gene, creating a BRD3-NUT fusion

oncoprotein.[13] This aberrant fusion protein drives oncogenesis by blocking cellular

differentiation and promoting proliferation.[12] The BRD3 portion of the fusion protein tethers

the NUT protein to chromatin, leading to widespread epigenetic dysregulation.[14]
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BRD3-NUT Fusion in NUT Midline Carcinoma
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Caption: BRD3-NUT fusion pathway in NMC.

Interaction with Chromatin Remodeling Complexes
The ET domain of BRD3 facilitates its interaction with various chromatin remodeling

complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) complex and the

SWI/SNF (also known as BAF) complex.[5][6] BRD3 interacts with components of these
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complexes, such as CHD4 (a subunit of NuRD) and BRG1 (a subunit of BAF), through a short

linear "KIKL" motif.[5] These interactions suggest that BRD3 can recruit chromatin remodelers

to specific genomic locations, thereby influencing chromatin structure and accessibility for

transcription.

Quantitative Data
The following tables summarize key quantitative data related to BRD3's binding affinities and

the potency of its inhibitors.

Table 1: BRD3 Binding Affinities (Kd)

Interacting
Partner

BRD3 Domain Method
Dissociation
Constant (Kd)

Reference

Acetylated

GATA1 peptide

(ac4)

BD1 Peptide pulldown
Qualitatively

shown to bind
[1]

BRG1 peptide ET
Surface Plasmon

Resonance
7 ± 1 µM [5]

INO80B peptide ET
Surface Plasmon

Resonance
80 ± 10 µM [5]

NSD3 peptide ET
Surface Plasmon

Resonance
950 ± 100 µM [5]

Acetylated

Histone H3

(AcK9)

Bromodomain 3

(from Polybromo-

1)

Fluorescence

Anisotropy
Nanomolar range [15]

Acetylated

Histone H3

(AcK4, AcK14,

AcK23)

Bromodomain 3

(from Polybromo-

1)

Fluorescence

Anisotropy

Micromolar

range
[15]

Table 2: IC50 Values of BET Inhibitors for BRD3
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Inhibitor BRD3 Domain IC50 Reference

I-BET151

(GSK1210151A)
BD1/BD2 0.25 µM [16]

GSK1324726A (I-

BET726)
BD1/BD2 31 nM [16]

INCB054329 BD1 9 nM [16]

INCB054329 BD2 1 nM [16]

ABBV-744 BD2 4-18 nM [17]

GSK778 (iBET-BD1) BD1 41 nM [17]

GSK046 (iBET-BD2) BD2 98 nM [17]

Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for BRD3
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of

interest, such as BRD3.[18]
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BRD3 ChIP-seq Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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